Cas no 822-87-7 (2-chlorocyclohexan-1-one)

2-chlorocyclohexan-1-one structure
2-chlorocyclohexan-1-one structure
상품 이름:2-chlorocyclohexan-1-one
CAS 번호:822-87-7
MF:C6H9ClO
메가와트:132.588061094284
MDL:MFCD00001626
CID:39977
PubChem ID:13203

2-chlorocyclohexan-1-one 화학적 및 물리적 성질

이름 및 식별자

    • 2-CHLOROCYCLOHEXANONE
    • 2-chloro-cyclohexanon
    • alpha-Chlorocyclohexanone
    • 2-Chloro-1-cyclohexanone
    • 2-Chlorocyclohexanone (stabilized with HQ)
    • 2-Chlorocyclohexan-1-one
    • 2-Chlorocyclohexanone (stabilized with HQ + CaCO3)
    • 2-CHLOROCYCLOHEXANONE , STABILIZED WITH CALCIUM CARBONATE
    • MAGNESIUM OXIDE
    • Cyclohexanone,2-chloro-, (?à)-
    • (?à)-2-Chloro-1-cyclohexanone
    • (?à)-2-Chlorocyclohexanone
    • NSC 12439
    • a-Chlorocyclohexanone
    • CYCLOHEXANONE, 2-CHLORO-
    • 2-Chlorocyclohexonone
    • .alpha.-Chlorocyclohexanone
    • CCHNWURRBFGQCD-UHFFFAOYSA-N
    • 2-chloro-cyclohexanone
    • 2-chlorocylohexanone
    • 2-chlorocyclohexanon
    • 2-chloro cyclohexanone
    • WLN: L6VTJ BG
    • DSSTox_CID_1530
    • 2-chloro-cyclohexan-1-one
    • DSSTox_RID_76200
    • DSSTox_GSID_21530
    • 2-Chlorocyclohexanone (ACI)
    • Cyclohexanone, 2-chloro-, (±)- (ZCI)
    • (±)-2-Chloro-1-cyclohexanone
    • (±)-2-Chlorocyclohexanone
    • α-Chlorocyclohexanone
    • CS-W013402
    • AKOS016889127
    • FT-0632986
    • UNII-1134E5H2KV
    • Q27251237
    • AC1582
    • AS-57502
    • EINECS 212-505-5
    • 1134E5H2KV
    • CHEMBL3183260
    • (+/-)-2-CHLORO-1-CYCLOHEXANONE
    • SCHEMBL186361
    • NSC-12439
    • AKOS001133267
    • Tox21_200522
    • (+/-)-2-CHLOROCYCLOHEXANONE
    • Z94598693
    • EN300-18889
    • MFCD00001626
    • NCGC00248671-01
    • CAS-822-87-7
    • NCGC00258076-01
    • DTXCID001530
    • DTXSID1021530
    • NSC12439
    • SY038921
    • 2-CHLOROCYCLOHEXANONE, (+/-)-
    • F0001-2107
    • NS00022820
    • 822-87-7
    • 2-Chlorocyclohexanone, 98%
    • BBL011103
    • 2-Chlorocyclohexanone stabilized over calcium carbonate/magnesium oxide
    • DB-056596
    • STK802347
    • 2-chlorocyclohexan-1-one
    • MDL: MFCD00001626
    • 인치: 1S/C6H9ClO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2
    • InChIKey: CCHNWURRBFGQCD-UHFFFAOYSA-N
    • 미소: O=C1C(Cl)CCCC1
    • BRN: 774100

계산된 속성

  • 정밀분자량: 132.03400
  • 동위원소 질량: 132.034
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 8
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 101
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.5
  • 상호 변형 이기종 수량: 3
  • 토폴로지 분자 극성 표면적: 17.1

실험적 성질

  • 색과 성상: 백색 결정
  • 밀도: 1.161 g/mL at 25 °C(lit.)
  • 융해점: 23 °C (lit.)
  • 비등점: 107°C/50mmHg(lit.)
  • 플래시 포인트: 화씨 온도: 179.6°f< br / >섭씨: 82 ° C< br / >
  • 굴절률: n20/D 1.484(lit.)
  • 수용성: Insoluble in water.
  • PSA: 17.07000
  • LogP: 1.73690
  • 용해성: 물에 녹지 않고 알코올과 에테르에 녹는다

2-chlorocyclohexan-1-one 보안 정보

2-chlorocyclohexan-1-one 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A18613-250g
2-Chlorocyclohexanone, 97%, stab. with calcium carbonate/magnesium oxide
822-87-7 97%
250g
¥5181.00 2023-06-07
Apollo Scientific
OR918717-5g
2-Chlorocyclohexanone
822-87-7 95%
5g
£17.00 2025-03-21
Apollo Scientific
OR918717-25g
2-Chlorocyclohexanone
822-87-7 95%
25g
£63.00 2025-02-20
eNovation Chemicals LLC
D489533-100g
2-Chlorocyclohexanone (stabilized with HQ + CaCO3)
822-87-7 97%
100g
$180 2024-05-24
Life Chemicals
F0001-2107-1g
2-Chlorocyclohexanone
822-87-7 95%+
1g
$21.0 2023-11-21
Chemenu
CM328692-500g
2-chlorocyclohexan-1-one
822-87-7 95%+
500g
$313 2022-06-10
Chemenu
CM328692-500g
2-chlorocyclohexan-1-one
822-87-7 95%+
500g
$313 2021-08-18
eNovation Chemicals LLC
Y1097402-25G
2-chlorocyclohexan-1-one
822-87-7 97%
25g
$75 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN8203-25G
2-chlorocyclohexan-1-one
822-87-7 97%
25g
¥ 356.00 2023-04-13
Life Chemicals
F0001-2107-0.5g
2-Chlorocyclohexanone
822-87-7 95%+
0.5g
$19.0 2023-11-21

2-chlorocyclohexan-1-one 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Carbon tetrachloride ,  Water ;  20 - 25 °C
참조
Synthesis of 2-halogenated cyclic ketones
Kashparov, V. P.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 2008, (5), 58-60

합성회로 2

반응 조건
1.1 Reagents: Hexachloroacetone Solvents: Benzene ;  30 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Acetic acid ,  Sodium acetate Solvents: Water ;  1 h, reflux
참조
Heterolytic and homolytic reactions of polyhalogenated carbonyl compounds
Laskovics, Frederick Mark, 1977, , ,

합성회로 3

반응 조건
1.1 Reagents: Chlorosuccinimide Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Tetrahydrofuran ,  Water ;  24 h, rt
참조
Iridium-Catalyzed 1,3-Hydrogen Shift/Chlorination of Allylic Alcohols
Ahlsten, Nanna; et al, Angewandte Chemie, 2013, 52(24), 6273-6276

합성회로 4

반응 조건
1.1 Reagents: Piperidine, lithium salt (1:1) Solvents: Diethyl ether ,  Tetrahydrofuran ;  -78 °C
참조
Lithium piperidide
Snieckus, Victor; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

합성회로 5

반응 조건
1.1 Reagents: Cupric chloride Solvents: Dimethylformamide
참조
Syntheses of α-chloroketones by reaction of silyl enol ethers with copper(II) chloride and iron(III) chloride
Ito, Yoshihiko; et al, Journal of Organic Chemistry, 1980, 45(10), 2022-4

합성회로 6

반응 조건
1.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
참조
Ligand exchange reaction of sulfoxides in organic synthesis: a new synthesis of α-chloro ketones from carbonyl compounds with one-carbon homologation
Satoh, Tsuyoshi; et al, Tetrahedron, 1995, 51(3), 703-10

합성회로 7

반응 조건
1.1 Solvents: Diethyl ether
2.1 Reagents: Phosphoric acid
참조
Halogenation of enamines - synthesis of β-halo iminium halides
Seufert, Walter; et al, Chemische Berichte, 1979, 112(5), 1670-6

합성회로 8

반응 조건
1.1 Catalysts: Lead tetraacetate ,  Calcium chloride Solvents: Methanol ;  22 °C
참조
Lead(IV) Acetate1
Mihailovic, Mihailo Lj.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

합성회로 9

반응 조건
1.1 Reagents: 1H-Imidazolium, 1-methyl-3-octyl-, (trichloride) (1:1) ;  30 min, 0 °C
참조
Alkylimadazolium chloride: a medium of chlorine absorption and chlorination
Shi, Shenyi; et al, Youji Huaxue, 2011, 31(2), 227-230

합성회로 10

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water
참조
Ring-Fused Cyclopropanone N,O-Acetals. Electrochemical Preparation and Their Reactivities under Acidic Conditions
Chiba, Toshiro; et al, Journal of Organic Chemistry, 1999, 64(7), 2516-2519

합성회로 11

반응 조건
1.1 Reagents: Chlorotrimethylsilane ,  Chromium trioxide Solvents: Carbon tetrachloride
참조
Oxidation of olefins using chromic anhydride-chlorotrimethylsilane. A convenient synthesis of α-chloro ketones
Lee, Jong Gun; et al, Tetrahedron Letters, 1989, 30(2), 193-6

합성회로 12

반응 조건
참조
Product class 6: α-hetero-substituted ketones
Suffert, J., Science of Synthesis, 2005, 26, 869-969

합성회로 13

반응 조건
1.1 Reagents: Toluene Catalysts: Titanium tetrachloride Solvents: Dichloromethane ;  rt
참조
Titanium(IV) chloride
Gundersen, Lise-Lotte; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-26

합성회로 14

반응 조건
1.1 Catalysts: Levulinic acid ,  Hydrochloric acid ,  Water ;  4 h, rt → 75 °C
참조
Conversion of α,α'-dichlorodiazene dioxides using levulinic acid under solvent-free conditions to α-chloroketones through a three-step domino process
Vimala, B. C.; et al, Journal of Chemical Sciences (Bangalore, 2009, 121(6), 1011-1015

합성회로 15

반응 조건
1.1 Reagents: Cesium chloride Catalysts: Fluorotrimethylsilane Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  3 h, 23 °C
참조
Development of a generic activation mode: nucleophilic α-substitution of ketones via oxy-allyl cations
Vander Wal, Mark N.; et al, Chemical Science, 2013, 4(8), 3075-3079

합성회로 16

반응 조건
참조
Metal-catalyzed organic photoreactions. One-step synthesis of chlorinated ketones from olefins by the photo-oxidation in the presence of iron(III) chloride
Murayama, Eigoro; et al, Chemistry Letters, 1978, (2), 161-4

합성회로 17

반응 조건
참조
Convenient preparative method of α-chloroketones
Kuwajima, Isao; et al, Chemistry Letters, 1973, (2), 197-200

합성회로 18

반응 조건
1.1 Catalysts: Graphite ,  Ammonium tungsten hydroxide oxide ((NH4)6W6(OH)7O17) Solvents: Water ;  15 min, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  rt; 11 h, rt → 70 °C
참조
Ammonium Tungstate as an Effective Catalyst for Selective Oxidation of Alcohols to Aldehydes or Ketones with Hydrogen Peroxide under Water - A Synergy of Graphene Oxide
Fu, Huihui; et al, Synlett, 2018, 29(4), 447-451

합성회로 19

반응 조건
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Water
참조
Synthesis and thermolysis of 2-amino-1-cycloalkenylsulfonium salts
Vilsmaier, Elmar; et al, Chemische Berichte, 1979, 112(8), 2997-3006

합성회로 20

반응 조건
1.1 Reagents: Trichloroisocyanuric acid Catalysts: Tempo Solvents: Dichloromethane ;  rt; 10 min, rt
1.2 Reagents: Methanol ;  rt; 2 h, rt
참조
Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones
Jing, Yuanyuan; et al, Organic Letters, 2014, 16(18), 4932-4935

합성회로 21

반응 조건
참조
Product class 6: α-hetero-substituted ketones
Suffert, J., Science of Synthesis, 2005, 26, 869-969

합성회로 22

반응 조건
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ,  Sulfolane ;  10 h, reflux; cooled
1.2 Reagents: Water Solvents: Diethyl ether ;  cooled
참조
A new approach to the synthesis of α-chlorocycloalkanones
Li, Xing Hai; et al, Chinese Chemical Letters, 2007, 18(12), 1476-1478

합성회로 23

반응 조건
1.1 Reagents: Mercuric chloride ,  Iodine Solvents: Dichloromethane
참조
Mercury(II) chloride-iodine. A useful reagent for the direct and regiospecific synthesis of α-iodo carbonyl compounds
Barluenga, Jose; et al, Synthesis, 1986, (8), 678-80

합성회로 24

반응 조건
1.1 Reagents: Lead tetraacetate ,  Calcium chloride Solvents: Methanol ;  rt
참조
Lead(IV) acetate
Mihailovic, Mihailo Lj.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-8

합성회로 25

반응 조건
1.1 Reagents: Sodium chloride Catalysts: Lead tetraacetate
참조
Lead(IV) acetate/metal halide reagents; I. Synthesis of α-haloketones
Motohashi, Shigeyasu; et al, Synthesis, 1982, (12), 1021-3

합성회로 26

반응 조건
1.1 Reagents: Methanol ,  Dimethyl sulfoxide ,  Oxalyl chloride ,  Triethylamine Solvents: Dichloromethane
참조
Reaction of epoxides with activated DMSO reagent. General method for synthesis of α-chloro carbonyl compounds: application in asymmetric synthesis of (3S)-2,3-oxidosqualene
Raina, Sushil; et al, Tetrahedron, 1995, 51(8), 2467-76

합성회로 27

반응 조건
1.1 Reagents: Sulfuryl chloride ,  Sulfuryl chloride fluoride
참조
Synthetic methods and reactions. 123. Preparation of α-chloro ketones from enol silyl ethers with sulfuryl chloride fluoride and sulfuryl chloride
Olah, George A.; et al, Journal of Organic Chemistry, 1984, 49(11), 2032-4

합성회로 28

반응 조건
1.1 Catalysts: Methane, 1,1′-thiobis-, compd. with chlorine (1:1) Solvents: Dichloromethane
1.2 Catalysts: Triethylamine
참조
Dimethyl Sulfide-Chlorine
Murray, William V., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

합성회로 29

반응 조건
1.1 Reagents: Hexachloroacetone Solvents: Acetonitrile ;  30 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Acetic acid ,  Sodium acetate Solvents: Water ;  1 h, reflux
참조
Heterolytic and homolytic reactions of polyhalogenated carbonyl compounds
Laskovics, Frederick Mark, 1977, , ,

2-chlorocyclohexan-1-one Raw materials

2-chlorocyclohexan-1-one Preparation Products

2-chlorocyclohexan-1-one 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:822-87-7)2-chlorocyclohexan-1-one
A840294
순결:99%
재다:250g
가격 ($):328.0